

physical properties of 4,5-Dibromopyridazin-3(2h)-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,5-Dibromopyridazin-3(2h)-one

Cat. No.: B1296910

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of 4,5-Dibromopyridazin-3(2H)-one

For professionals in research, chemical synthesis, and drug development, a thorough understanding of the physicochemical properties of key intermediates is paramount. **4,5-Dibromopyridazin-3(2H)-one** (CAS No: 5788-58-9) is a significant heterocyclic compound, primarily utilized as a versatile building block in the synthesis of more complex molecules, including various pharmaceuticals and agrochemicals.^{[1][2]} Its unique structure, featuring two bromine atoms on the pyridazinone core, imparts specific reactivity that is valuable for creating novel compounds, particularly in the development of anti-inflammatory and antimicrobial agents.^{[1][2]} This guide provides a detailed overview of its core physical properties, supported by available experimental data and methodologies.

Physicochemical and Spectroscopic Data

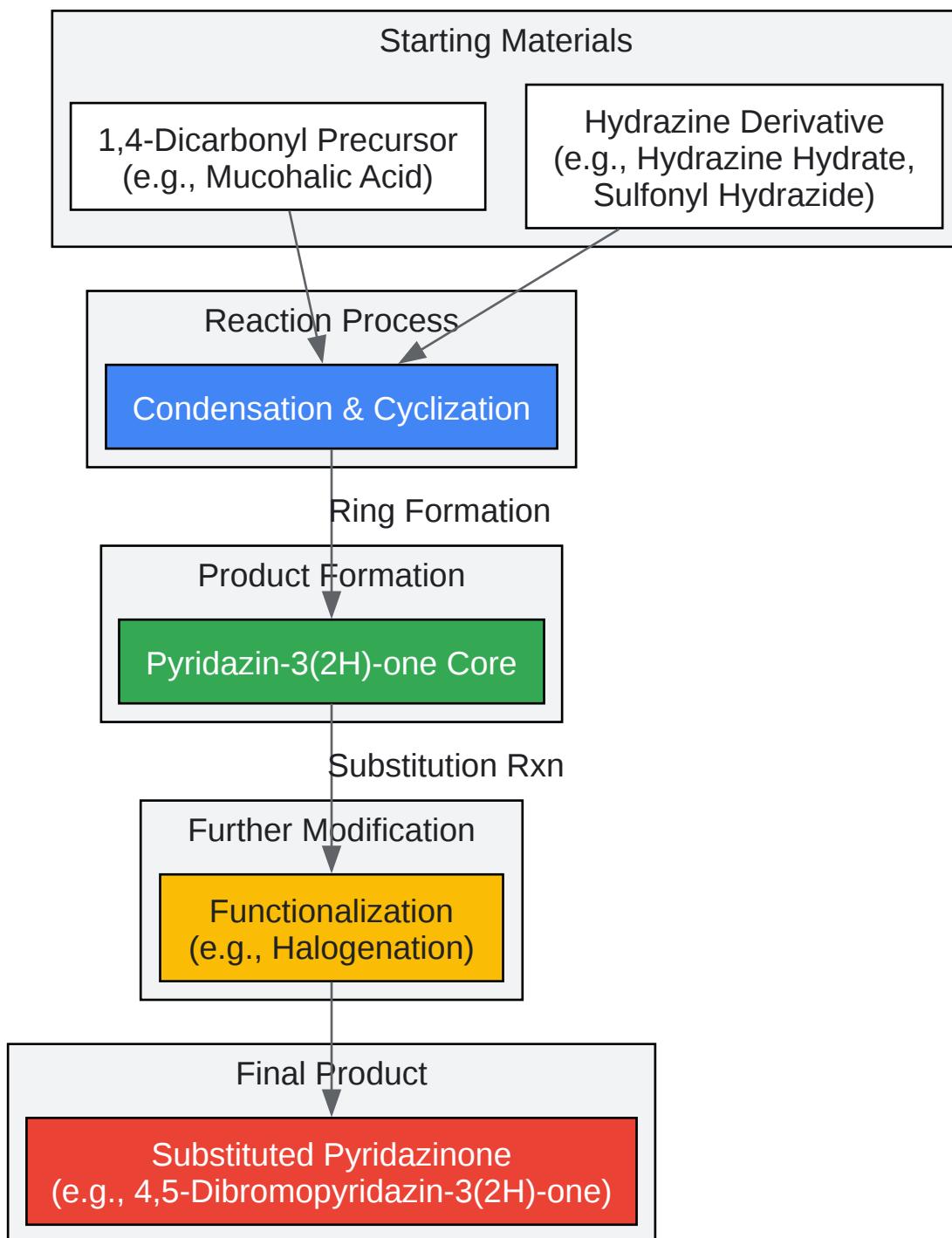
The following table summarizes the key physical and chemical properties of **4,5-Dibromopyridazin-3(2H)-one**. This data is essential for its handling, characterization, and application in synthetic chemistry.

Property	Value	Source(s)
CAS Number	5788-58-9	[1] [3] [4]
Molecular Formula	C ₄ H ₂ Br ₂ N ₂ O	[1] [4] [5]
Molecular Weight	253.88 g/mol	[1] [6] [7]
Appearance	Solid, Powder to Crystal, Orange to brown Powder	[3] [4] [8]
Melting Point	231-233 °C ~220°C (decomposition) 218°C (in acetic acid)	[1] [3] [6] [8] [9]
Boiling Point	365.6 °C at 760 mmHg	[1]
Density	2.53 g/cm ³	[1] [3] [8]
Flash Point	174.9 °C	[1]
pKa (Predicted)	8.39 ± 0.60	[1]
Storage Temperature	Room Temperature, Keep in dark place, Sealed in dry	[1]
Purity (Assay)	≥97.5% - 98%	[4]
InChI Key	AGLQURQNVJVJNB- UHFFFAOYSA-N	[4] [5] [6]
Canonical SMILES	C1=NNC(=O)C(=C1Br)Br	[4] [6]
Spectral Data	IR and Mass Spectrometry (EI) data available via NIST	[5] [10]

Experimental Protocols: Synthesis

While specific, detailed protocols for the industrial synthesis of **4,5-Dibromopyridazin-3(2H)-one** are proprietary, a general methodology for the synthesis of related 4,5-dihalopyridazin-3(2H)-ones can be derived from the scientific literature. An eco-friendly and efficient synthesis has been developed using aromatic sulfonyl hydrazides and mucohalic acids (dihalo-malealdehydic acids) as precursors.[\[11\]](#)

General Procedure for Synthesis of 2-Aryl-4,5-dihalopyridazin-3(2H)-ones:


- Reactant Mixture: A mixture of an appropriate mucohalic acid (1.0 mmol), an aromatic sulfonyl hydrazide (1.0 mmol), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 mmol) is prepared in ethanol (5 mL).
- Reaction Condition: The mixture is stirred and heated under reflux.
- Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
- Purification: The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the desired 4,5-dihalopyridazin-3(2H)-one.[11]

This facile strategy involves the formation of two C-N bonds and the heterocyclic ring in a straightforward manner.[11]

Logical Workflow: Synthesis of Pyridazinone Derivatives

The synthesis of pyridazinone-based compounds often follows a logical workflow starting from acyclic precursors. The diagram below illustrates a generalized pathway for the formation of a pyridazinone ring, a core structure in many biologically active molecules. This process typically involves the condensation of a 1,4-dicarbonyl compound (or its equivalent, such as mucohalic acid) with a hydrazine derivative.

Generalized Synthetic Workflow for Pyridazinone Derivatives

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow for pyridazinone derivatives.

This technical guide consolidates the essential physical properties and synthetic context for **4,5-Dibromopyridazin-3(2H)-one**, providing a valuable resource for researchers and developers in the chemical and pharmaceutical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 5788-58-9,4,5-Dibromopyridazin-3-one | lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. biosynce.com [biosynce.com]
- 4. 4,5-Dibromo-3(2H)-pyridazinone, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]
- 6. 4,5-Dibromo-3(2H)-pyridazinone, 98% | Fisher Scientific [fishersci.ca]
- 7. chemwhat.com [chemwhat.com]
- 8. chemsynce.com [chemsynce.com]
- 9. 4,5-Dibromo-3(2H)-pyridazinone, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
- 10. 4,5-Dibromo-3(2H)-pyridazinone [webbook.nist.gov]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physical properties of 4,5-Dibromopyridazin-3(2h)-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296910#physical-properties-of-4-5-dibromopyridazin-3-2h-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com